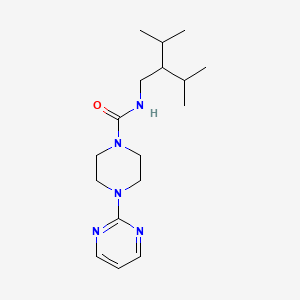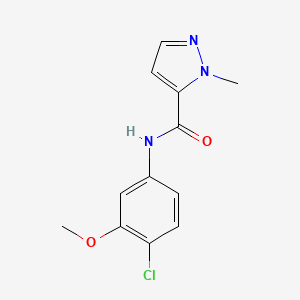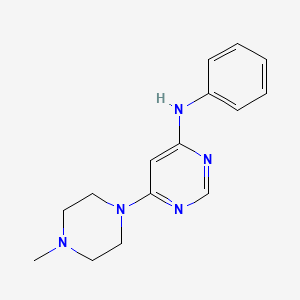
N-(3-methyl-2-propan-2-ylbutyl)-4-pyrimidin-2-ylpiperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methyl-2-propan-2-ylbutyl)-4-pyrimidin-2-ylpiperazine-1-carboxamide, also known as MP-10, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been shown to have a high affinity for certain proteins, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of N-(3-methyl-2-propan-2-ylbutyl)-4-pyrimidin-2-ylpiperazine-1-carboxamide involves the inhibition of certain proteins, including protein kinase B (AKT) and cyclin-dependent kinase 4 (CDK4), which are involved in cell growth and proliferation. By inhibiting these proteins, this compound can slow down or stop the growth of cancer cells and protect neurons from damage.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, it can induce cell cycle arrest and apoptosis, leading to the death of cancer cells. In neurons, it can protect against oxidative stress and inflammation, which are known to contribute to neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-methyl-2-propan-2-ylbutyl)-4-pyrimidin-2-ylpiperazine-1-carboxamide is its high affinity for certain proteins, which makes it a potent inhibitor. However, this also means that it may have off-target effects, which could limit its use in certain experiments. In addition, the synthesis of this compound can be complex and time-consuming, which could limit its availability for research purposes.
Orientations Futures
There are several potential future directions for research on N-(3-methyl-2-propan-2-ylbutyl)-4-pyrimidin-2-ylpiperazine-1-carboxamide. One area of interest is the development of more potent and selective inhibitors based on the structure of this compound. Another area of interest is the investigation of the potential therapeutic applications of this compound in other diseases, such as inflammatory disorders and cardiovascular disease. Finally, the development of new delivery methods for this compound could improve its efficacy and reduce potential side effects.
Méthodes De Synthèse
The synthesis of N-(3-methyl-2-propan-2-ylbutyl)-4-pyrimidin-2-ylpiperazine-1-carboxamide involves several steps, including the reaction of 4-bromo-2,6-dimethylpyrimidine with 1-(3-aminopropyl)piperazine, followed by the reaction of the resulting intermediate with tert-butyl 2-(aminocarbonyl)piperazine-1-carboxylate. The final product is obtained by deprotecting the tert-butyl group with trifluoroacetic acid.
Applications De Recherche Scientifique
N-(3-methyl-2-propan-2-ylbutyl)-4-pyrimidin-2-ylpiperazine-1-carboxamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. It has been shown to inhibit the activity of certain proteins that are involved in the growth and proliferation of cancer cells, making it a promising candidate for cancer therapy. In addition, this compound has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-(3-methyl-2-propan-2-ylbutyl)-4-pyrimidin-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N5O/c1-13(2)15(14(3)4)12-20-17(23)22-10-8-21(9-11-22)16-18-6-5-7-19-16/h5-7,13-15H,8-12H2,1-4H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCBKGRSVZFQNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CNC(=O)N1CCN(CC1)C2=NC=CC=N2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-[4-[(1-ethenylpyrazol-4-yl)methyl]piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B7679857.png)
![N-[(5-cyano-2-fluorophenyl)methyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B7679864.png)



![4-[(4-methoxyphenyl)methylamino]-N-prop-2-enylbenzamide](/img/structure/B7679902.png)
![N-[1-[(3-chloro-4-methylphenyl)methyl]piperidin-4-yl]-N-methylethanesulfonamide](/img/structure/B7679909.png)

![N-[5-[3-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl]benzenesulfonamide](/img/structure/B7679924.png)

![N-[3-(difluoromethyl)phenyl]-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide](/img/structure/B7679954.png)

![1-[2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethyl]-1-methyl-3-(1,3-thiazol-4-ylmethyl)urea](/img/structure/B7679962.png)
